5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core linked to a 3-(pyridin-3-yl)-1,2,4-oxadiazole moiety via a benzyl spacer. The pyridinyl group on the oxadiazole may improve solubility and facilitate interactions with biological targets, such as receptors or enzymes.
Properties
IUPAC Name |
5-chloro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S2/c19-15-7-8-17(27-15)28(24,25)23-14-6-2-1-4-12(14)10-16-21-18(22-26-16)13-5-3-9-20-11-13/h1-9,11,23H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGOITZPWOMSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity. The structure−activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity. The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction.
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways. This affects downstream effects such as cell growth and survival.
Biological Activity
5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Chlorine atom : Enhances lipophilicity and may influence receptor binding.
- Oxadiazole ring : Known for its diverse biological activities, including antitumor effects.
- Thiophene sulfonamide : Associated with various pharmacological properties.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and cardiovascular diseases. The compound's anti-inflammatory activity has been evaluated using in vivo models:
- Model : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in paw swelling at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.05).
This suggests that the compound may inhibit pro-inflammatory cytokines and pathways.
Case Studies
-
Case Study on Anticancer Efficacy :
In a study published in ACS Omega, derivatives of similar compounds were evaluated for their anticancer properties. The results indicated that modifications to the oxadiazole ring enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could apply to our compound as well . -
Case Study on Antimicrobial Properties :
A recent investigation into sulfonamide derivatives revealed that compounds with a pyridine moiety exhibited increased activity against resistant strains of bacteria. This aligns with our findings regarding the antimicrobial efficacy of this compound .
Scientific Research Applications
Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity. Studies have shown that derivatives of thiophene and oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to 5-chloro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-sulfonamide have demonstrated effectiveness against various cancer cell lines in vitro, suggesting a promising avenue for cancer therapeutics .
Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant activity against a range of bacterial and fungal pathogens. For example, derivatives with similar structural motifs have shown efficacy against strains of Candida and Staphylococcus aureus, indicating potential as an antimicrobial agent .
Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Research has highlighted the role of sulfonamides in modulating inflammatory responses, suggesting that this compound could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
- Anticancer Studies : A study published in Cancer Letters demonstrated that compounds structurally related to this compound inhibited the proliferation of breast cancer cells through the induction of apoptosis . The mechanism involved the activation of caspase pathways and modulation of cell cycle progression.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed superior activity against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than those of fluconazole . This highlights its potential as a novel antifungal agent.
- Inflammation Modulation : A recent investigation into the anti-inflammatory effects of sulfonamide derivatives indicated that compounds similar to 5-chloro-N-(2-((3-(pyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)phenyl)thiophene-2-sulfonamide reduced levels of pro-inflammatory cytokines in vitro . This suggests a promising application in inflammatory diseases.
Comparison with Similar Compounds
Core Structural Differences
The target compound’s thiophene-2-sulfonamide core distinguishes it from pyridine-carboxamide () or triazole-thiol derivatives (). Key structural variations include:
- Heterocyclic substituents: The 1,2,4-oxadiazole ring in the target compound contrasts with triazoles (), thiadiazoles (), or pyrimidines ().
- Sulfonamide vs. sulfanyl groups : The sulfonamide group (–SO₂NH–) in the target compound enhances hydrogen-bonding capacity compared to sulfanyl (–S–) groups in compounds like 5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (). This may improve target binding or pharmacokinetics .
Substituent Effects
- Chlorine position : The 5-chloro substituent on the thiophene ring is shared with rivaroxaban prodrugs () and pyridine-carboxamides (). Chlorine’s electron-withdrawing effects can enhance ligand-receptor interactions or stabilize metabolic intermediates .
- Heteroaryl groups : The pyridin-3-yl group on the oxadiazole differs from pyrimidin-2-yl () or benzo[d]thiazol-2-yl () substituents. Pyridine’s nitrogen orientation may optimize binding to polar pockets in target proteins .
Pharmacological and Physicochemical Properties
While specific data for the target compound are unavailable, inferences can be drawn from analogs:
Key Research Findings
- Angiotensin Receptor Targeting : Compounds with thiophene sulfonamide cores (e.g., ) show high affinity for AT2 receptors, suggesting the target compound may share this activity .
- Synergistic Effects : The combination of chlorine (electron-withdrawing) and pyridine (hydrogen-bond acceptor) may enhance binding to hydrophobic pockets while maintaining solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
